

oleandomycin chemical structure and properties

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Compound of Interest

Compound Name: *Oleandomycin*

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An In-depth Technical Guide to **Oleandomycin**: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the macrolide antibiotic **oleandomycin**, focusing on its chemical structure, physicochemical properties, and biological mechanisms. The information is presented to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Oleandomycin is a 14-membered macrolide antibiotic produced by strains of the bacterium *Streptomyces antibioticus*.^[1] Structurally, it is characterized by a complex polyketide-derived lactone ring to which two deoxysugars, L-oleandrose and D-desosamine, are attached via glycosidic bonds.

The formal chemical identification of **oleandomycin** is as follows:

- IUPAC Name: (3R,5R,6S,7R,8R,11R,12S,13R,14S,15S)-14-((2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6-hydroxy-12-((2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yloxy)-5,7,8,11,13,15-hexamethyl-1,9-dioxaspiro[2.13]hexadecane-4,10-dione^[1]
- Chemical Formula: C₃₅H₆₁NO₁₂^{[1][2]}
- CAS Number: 3922-90-5^[2]

Physicochemical and Biological Properties

The physicochemical properties of **oleandomycin** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its antimicrobial activity. The key quantitative data are summarized in the table below.

Property	Value	Source
Molecular Weight	687.868 g/mol	[1][2]
Melting Point	134-135 °C	[2]
Boiling Point	Not reported (likely decomposes)	
Acid Dissociation Constant (pKa)	8.84 (for the tertiary amine)	[2]
Log Kow (Octanol-Water Partition Coefficient)	1.69	[2]
Solubility	Soluble in methanol, ethanol, butanol, acetone, and dilute acids. Practically insoluble in hexane and carbon tetrachloride.	[2]
Minimum Inhibitory Concentration (MIC)	0.3-3 µg/mL (against <i>Staphylococcus aureus</i>)	[1]

Experimental Protocols

The determination of the physicochemical properties listed above relies on established laboratory methodologies. Below are detailed summaries of standard protocols representative of those used to obtain such data.

Determination of pKa by Potentiometric Titration

The pKa of the basic dimethylamino group on the desosamine sugar is a key determinant of **oleandomycin**'s ionization state at physiological pH. Potentiometric titration is a standard and

reliable method for its determination.[3][4][5][6]

Methodology:

- **Sample Preparation:** A precise quantity of **oleandomycin** is dissolved in a suitable solvent, typically a co-solvent system like methanol/water, to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[4]
- **Apparatus Setup:** A calibrated potentiometer equipped with a combined pH glass electrode is used. The sample solution is placed in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) and stirred continuously. The system is purged with nitrogen gas to eliminate dissolved carbon dioxide.[4][5]
- **Titration:** The solution is first acidified with a standardized solution of hydrochloric acid (HCl) to fully protonate the amine. A standardized solution of sodium hydroxide (NaOH) of known concentration is then added in small, precise increments using a burette.
- **Data Collection:** The pH of the solution is recorded after the addition of each increment of titrant, allowing the system to equilibrate at each step.
- **Data Analysis:** A titration curve is generated by plotting the measured pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve, often identified by calculating the first or second derivative of the plot ($\Delta\text{pH}/\Delta V$ or $\Delta^2\text{pH}/\Delta V^2$). [3] The pKa is the pH at which exactly half of the titrant required to reach the equivalence point has been added.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[7][8][9]

Methodology:

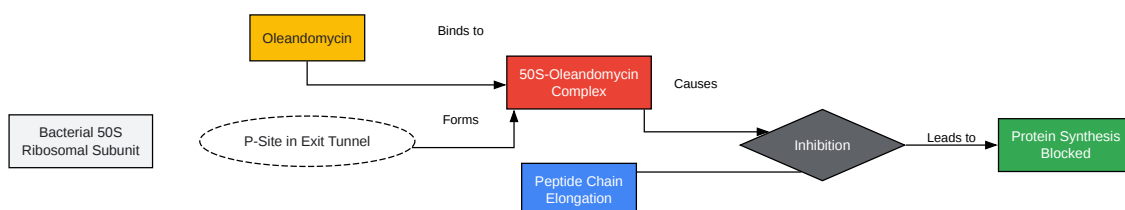
- **Sample Preparation:** An excess amount of solid, powdered **oleandomycin** is added to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4). Adding excess solid ensures that a saturated solution is formed.[9]

- **Equilibration:** The vial is sealed and placed in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C or 37 °C). The mixture is agitated for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is reached.^[8]^[10]
- **Phase Separation:** After equilibration, the suspension is allowed to settle. The undissolved solid is then removed from the saturated solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).^[7]^[11]
- **Quantification:** The concentration of **oleandomycin** in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
- **Calibration:** A standard calibration curve is prepared by analyzing solutions of known **oleandomycin** concentrations to ensure accurate quantification of the saturated solution. The final calculated concentration represents the equilibrium solubility.^[10]

Biological Mechanism and Biosynthesis

Mechanism of Action: Inhibition of Protein Synthesis

Oleandomycin is a bacteriostatic agent that functions by inhibiting protein synthesis in susceptible bacteria. Like other macrolides, its primary target is the 50S subunit of the bacterial ribosome.^[1] It binds to the P-site (peptidyl site) within the ribosomal exit tunnel, which sterically hinders the elongation of the nascent polypeptide chain, thereby halting protein production.^[1]



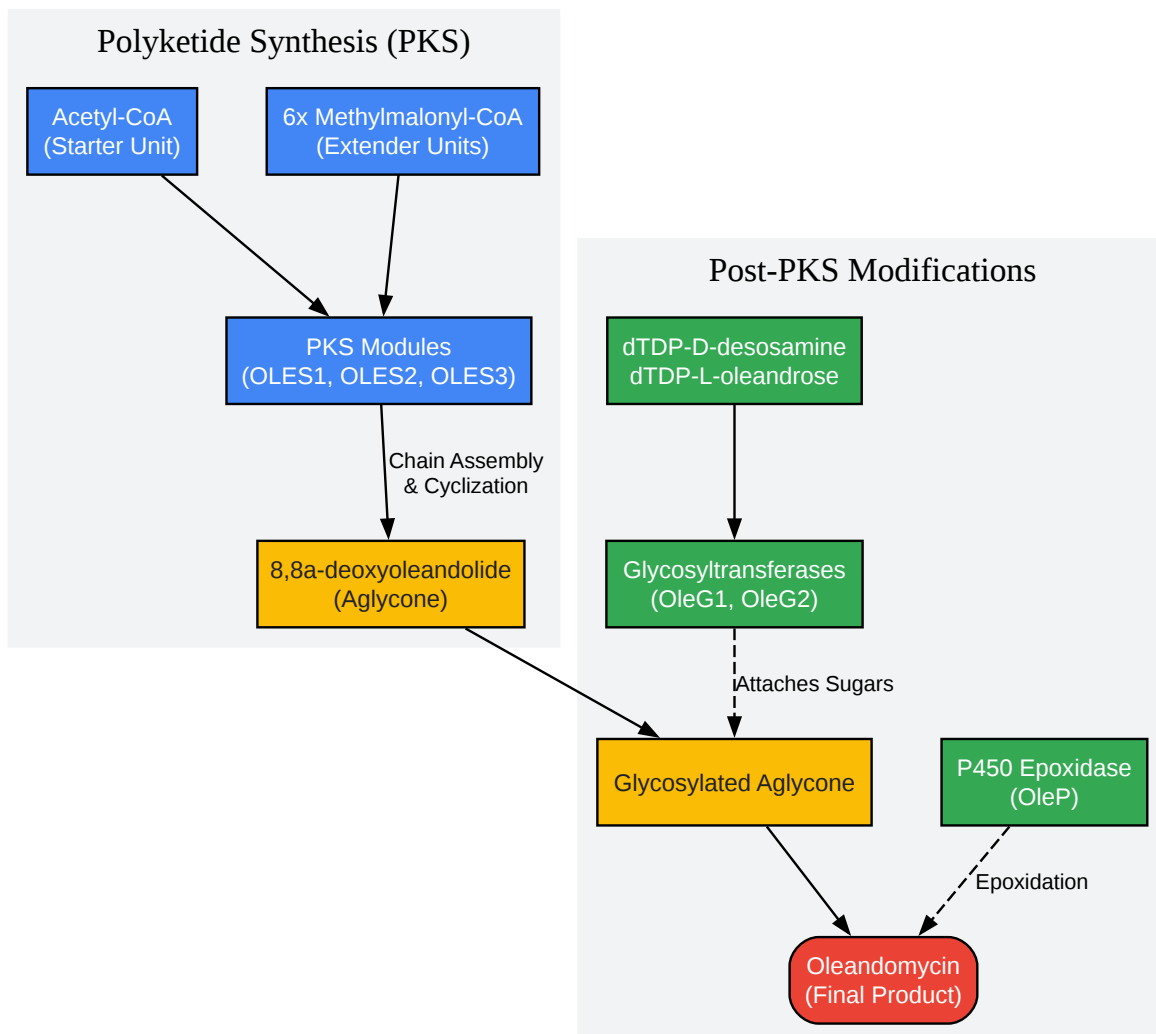
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Caption: Mechanism of Action of **Oleandomycin**.

Biosynthesis Pathway

The biosynthesis of **oleandomycin** is a multi-step process involving a Type I polyketide synthase (PKS) system followed by post-PKS tailoring modifications.

- **Polyketide Chain Assembly:** The core macrolactone ring, 8,8a-deoxyoleandolide, is assembled by a modular Type I PKS encoded by the OLES1, OLES2, and OLES3 gene clusters. The process starts with an acetyl-CoA starter unit and involves the sequential addition of six methylmalonyl-CoA extender units.^[1]
- **Post-PKS Modifications:** After the polyketide chain is synthesized and cyclized, the aglycone undergoes several modifications:
 - **Glycosylation:** Two activated sugar molecules, dTDP-D-desosamine and dTDP-L-oleandrose, are attached to the macrolactone ring by the glycosyltransferases OleG1 and OleG2, respectively.^[1]
 - **Epoxidation:** The final step is the formation of an epoxide ring at the C8-C8a position, a reaction catalyzed by the cytochrome P450 monooxygenase OleP.^[1]



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Caption: Biosynthesis Workflow of **Oleandomycin**.

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